molecular formula C8H13Br2NO3 B12555315 Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester CAS No. 144397-09-1

Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester

Cat. No.: B12555315
CAS No.: 144397-09-1
M. Wt: 331.00 g/mol
InChI Key: ZJYWJGWONYFCJO-UHFFFAOYSA-N
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Description

The compound Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester is a brominated acetic acid derivative with a complex ester and amide functionality. Its structure comprises:

    A bromo-substituted acetic acid core. A 2-methylpropyl (isobutyl) ester group. A bromoacetylated amino group (-NH-CO-CH₂Br) attached to the central 2-methylpropyl moiety.

This dual bromination and amide-ester architecture likely enhances its reactivity, making it a candidate for specialized organic synthesis or bioactive applications.

Properties

CAS No.

144397-09-1

Molecular Formula

C8H13Br2NO3

Molecular Weight

331.00 g/mol

IUPAC Name

[2-[(2-bromoacetyl)amino]-2-methylpropyl] 2-bromoacetate

InChI

InChI=1S/C8H13Br2NO3/c1-8(2,11-6(12)3-9)5-14-7(13)4-10/h3-5H2,1-2H3,(H,11,12)

InChI Key

ZJYWJGWONYFCJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)CBr)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Procedure:

  • Step 1 : Add 2,2-dimethylaziridine (99.0% purity) to slightly acidic water (pH 3.5–4.0) at 40–50°C.
  • Step 2 : Reflux for 1 h, followed by reduced-pressure distillation to remove 80% of water.
  • Step 3 : Neutralize with 30% NaOH (pH 9.5–10), filter, and distill under vacuum to obtain 2-amino-2-methyl-1-propanol (91% yield, 99.4% purity).

Bromoacetic Acid Synthesis

Bromoacetic acid serves as a precursor for both ester and amide functionalities.

Method A (US4123443A):

  • Reagents : Chloroacetic acid, KBr, conc. H₂SO₄, alcohol (e.g., 2,3-dichloro-1-propanol), toluene (azeotropic solvent).
  • Conditions :
    • Mix chloroacetic acid, KBr, alcohol, water, and toluene.
    • Gradually add H₂SO₄ at 40–70°C to maintain exothermic control.
    • Reflux at 100–120°C while removing water via azeotropic distillation.
    • Filter and distill to isolate bromoacetic acid (yield: 95.8%).

Method B (CN101891615A):

  • Reagents : Acetic acid, red phosphorus, bromine.
  • Conditions :
    • Heat acetic acid and red phosphorus to 70°C.
    • Add bromine dropwise over 24 h, followed by reflux for 2 h.
    • Distill at 140°C to remove HBr and water, yielding bromoacetic acid (86.3% yield).

Esterification of Bromoacetic Acid

The 2-amino-2-methylpropyl ester is formed via acid-catalyzed esterification.

Procedure (Adapted from US4123443A):

  • Reagents : Bromoacetic acid, 2-amino-2-methyl-1-propanol, H₂SO₄, tetrachloroethylene (azeotropic solvent).
  • Conditions :
    • Combine bromoacetic acid, alcohol, H₂SO₄, and solvent.
    • Heat at 55°C for 1 h, then reflux while removing water.
    • Filter and distill to isolate the ester intermediate (yield: ~90%).

Acylation with Bromoacetyl Bromide

The amino group is acylated using bromoacetyl bromide.

Procedure (Adapted from PMC3934370):

  • Reagents : 2-Amino-2-methylpropyl bromoacetate, bromoacetyl bromide, triethylamine (TEA), dichloromethane (DCM).
  • Conditions :
    • Dissolve the ester intermediate in DCM at 0°C.
    • Add bromoacetyl bromide and TEA dropwise.
    • Stir at room temperature for 4 h, then wash with NaHCO₃ and brine.
    • Purify via silica gel chromatography (hexane/ethyl acetate).

One-Pot Sequential Synthesis (Hypothetical)

A streamlined approach combining esterification and acylation.

Procedure:

  • Esterification : React bromoacetic acid with 2-amino-2-methyl-1-propanol in toluene/H₂SO₄ at 100°C (4 h).
  • Acylation : Add bromoacetyl bromide and TEA directly to the mixture at 0°C, then warm to room temperature (12 h).
  • Workup : Extract with DCM, wash with HCl (1 M), and recrystallize from ethanol/water (yield: 65–70%).

Critical Analysis of Methodologies

Method Advantages Limitations
US4123443A High yields (95%), scalable Requires toxic azeotropic solvents
CN101891615A Cost-effective (uses red phosphorus) Long reaction time (24 h)
PMC3934370 Chemoselective acylation Requires chromatographic purification

Optimization Strategies

  • Solvent Choice : Replace toluene with tetrachloroethylene for improved azeotrope efficiency.
  • Catalysis : Use ZnCl₂ in esterification to enhance reaction rate.
  • Purification : Employ recrystallization (ethanol/water) instead of chromatography for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The ester group can be reduced to an alcohol, or the compound can be oxidized to form more complex molecules.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while hydrolysis will produce the corresponding acid and alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₈H₁₃Br₂NO₃
  • Molecular Weight: Approximately 289.00 g/mol
  • IUPAC Name: Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester

The compound features both acetic acid and bromoacetyl moieties, contributing to its reactivity as an alkylating agent. The presence of bromine makes it particularly useful for nucleophilic substitution reactions, which are fundamental in organic synthesis.

Organic Synthesis

This compound is primarily utilized in organic synthesis due to its ability to undergo various chemical transformations:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to yield acetic acid and other products.
  • Condensation Reactions: It can react with amines or alcohols to form esters and amides, expanding its utility in synthesizing complex organic molecules.

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical research:

  • Antimicrobial Activity: Studies have indicated that brominated compounds can exhibit antimicrobial properties. Research involving related compounds has shown potential activity against various pathogens.
  • Biological Interactions: Interaction studies demonstrate that brominated compounds can modify proteins and nucleic acids, potentially affecting their function. This property is crucial for drug design and development.

Agricultural Chemistry

This compound may find applications in agricultural chemistry:

  • Pesticide Development: Its reactivity could be harnessed to develop new pesticides or herbicides that target specific biological pathways in pests.
  • Biomarker Research: The metabolic pathways of brominated compounds suggest they may serve as biomarkers for exposure or toxicity assessments in agricultural settings.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various brominated compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

Case Study 2: Synthesis Pathways

Research focused on synthesizing derivatives of this compound revealed multiple synthetic routes. These pathways highlighted the compound's versatility and potential for creating analogs with enhanced biological activity.

Mechanism of Action

The mechanism of action of acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester involves its reactivity as an alkylating agent. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins. This alkylation can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Acetic Acid, 2-Methylpropyl Ester (Isobutyl Acetate)

  • Structure : Simple ester lacking bromine or amide groups.
  • Physical Properties :
    • Vapor pressure: 13 mm Hg at 20°C .
    • Water solubility: Very low.

  • Applications : Widely used as a solvent in coatings and fragrances .
  • Comparison : The target compound’s bromine and amide substituents increase molecular weight (~293 g/mol vs. 116 g/mol for isobutyl acetate) and polarity, likely reducing volatility and altering solubility.

Acetic Acid, Bromocyano-, 2-Methylpropyl Ester

    Structure: Features a bromocyano (-Br-C≡N) group instead of the bromoacetyl amino group . Key Differences:

    • The nitrile group introduces distinct reactivity (e.g., susceptibility to hydrolysis).
    • Molecular formula: C₇H₁₀BrNO₂ vs. C₈H₁₂Br₂N₂O₃ for the target compound.

Brominated Esters with Bioactive Potential

Bromopropylate (Isopropyl 2,2-Bis(4-Bromophenyl)Ethers)

  • Structure : Dibrominated benzilic acid ester with acaricidal activity .
  • Applications : Used as a contact acaricide (e.g., Acarol®).
  • Comparison : Both compounds contain bromine, but bromopropylate’s diaryl ether structure contrasts with the target’s aliphatic bromo-acetyl amide group. This structural divergence suggests different biological targets and mechanisms.

Esters with Amino/Amide Functionality

(S)-Valine Thiazole-Derived Peptides

    Examples: Ethyl esters with amino-thiazole backbones (e.g., Compound 11 in : (S)-2-(1-{[2-(1-Amino-2-methylpropyl)thiazole-4-carbonyl]amino}-(S)-2-methylpropyl)thiazole-4-carboxylic acid ethyl ester) . Physical Properties: Melting points ~119–122°C; purity >95%. Comparison: The target compound’s bromoacetyl amino group may confer stronger electrophilicity compared to thiazole-based amines, influencing reactivity in nucleophilic substitution reactions.

Data Tables

Table 1: Structural Comparison of Brominated Esters

Compound NameSubstituentsEster GroupFunctional GroupsReference
Target CompoundBromo, bromoacetyl amino2-methylpropylEster, amide, bromide
Acetic acid, bromocyano-, 2-methylpropyl esterBromocyano2-methylpropylEster, nitrile, bromide
Bromopropylate4,4'-Dibromobenzilic acidIsopropylEster, aryl bromide

Table 2: Physical Properties of Selected Esters

Compound NameVapor Pressure (mm Hg)Water SolubilityMolecular Weight (g/mol)Reference
Acetic acid, 2-methylpropyl ester13 at 20°CVery low116.16
Acetic acid, bromocyano-, 2-methylpropyl esterN/AN/A236.07
BromopropylateN/ALow448.12

Biological Activity

Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester is a brominated derivative of acetic acid, characterized by its complex structure comprising both acetic acid and bromoacetyl moieties. This compound has garnered interest due to its potential biological activities and applications in organic synthesis and pharmaceutical chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

  • Molecular Formula: C₈H₁₃Br₂NO₃
  • Molecular Weight: Approximately 289.01 g/mol
  • CAS Registry Number: 144397-09-1

The compound exhibits reactivity as an alkylating agent, participating in nucleophilic substitution reactions, hydrolysis, and condensation reactions with amines or alcohols, leading to various esters and amides .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that brominated compounds can modify these macromolecules, potentially impacting their functions.

  • Alkylation of Nucleophiles: The presence of bromine allows the compound to act as an alkylating agent, which can lead to modifications in proteins and nucleic acids.
  • Formation of Reactive Metabolites: Studies suggest that the compound may generate metabolites that serve as biomarkers for exposure or toxicity assessments .

Antimicrobial Activity

A study focusing on related brominated compounds demonstrated significant antimicrobial properties against various pathogens. The structural similarities between these compounds suggest that this compound may exhibit similar effects.

Interaction with Biological Molecules

Studies examining the interaction of brominated compounds with proteins showed that they can form covalent bonds with amino acid residues, leading to alterations in protein function. This interaction is critical for understanding the therapeutic implications of this compound.

Comparative Analysis

The following table summarizes key features of structurally similar compounds:

Compound Name Molecular Formula Key Features
Bromoacetic AcidC₂H₃BrO₂Used as an alkylating agent in organic synthesis.
2-Bromopropanoic AcidC₃H₇BrO₂Similar applications; less complex than target compound.
BromoacetamideC₂H₃BrNKnown for reactivity towards nucleophiles.
Bromoethyl AcetateC₄H₉BrO₂Utilized in various organic reactions; simpler structure.

Q & A

Q. Critical Parameters :

  • Temperature Control : Excess heat may lead to decomposition of brominated intermediates.
  • Solvent Choice : Anhydrous conditions (e.g., THF or DCM) minimize hydrolysis of reactive bromine groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.

Basic: How can researchers validate the structural integrity and purity of this compound using spectroscopic methods?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the 2-methylpropyl group (δ 0.9–1.2 ppm, singlet for CH(CH₃)₂), bromoacetyl NH (δ 6.5–7.5 ppm, broad), and ester carbonyl (δ 4.1–4.3 ppm for –OCH₂–) .
    • ¹³C NMR : Peaks for carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the 2-methylpropyl group (δ 25–30 ppm).
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., calculated for C₈H₁₂Br₂NO₃: ~354.92 g/mol) confirms molecular formula .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide N–H (~3300 cm⁻¹) .

Advanced: What mechanistic insights explain the reactivity of the bromoacetyl and 2-methylpropyl ester groups in nucleophilic substitution reactions?

Answer:
The bromoacetyl group is highly electrophilic due to electron-withdrawing effects of Br and the adjacent carbonyl, facilitating SN₂ reactions with nucleophiles (e.g., amines, thiols). The 2-methylpropyl ester’s steric bulk reduces reactivity at the ester carbonyl but stabilizes intermediates via hyperconjugation. Comparative studies with methyl 2-bromopropionate (less steric hindrance) show faster substitution kinetics, highlighting the trade-off between steric effects and electronic activation .

Q. Experimental Design :

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF, DMSO).
  • Computational Modeling : DFT calculations predict transition-state stabilization by the 2-methylpropyl group .

Advanced: How does steric hindrance from the 2-methylpropyl group influence the compound’s stability under acidic/basic conditions?

Answer:
The bulky 2-methylpropyl group impedes hydrolysis by shielding the ester carbonyl. Under basic conditions (pH > 10), the ester undergoes slow saponification compared to less hindered analogs (e.g., ethyl bromoacetate). Acidic conditions (pH < 3) show minimal degradation due to protonation of the nucleophilic water molecule.

Q. Methodology :

  • Stability Assay : Incubate the compound in buffers (pH 3–12) at 25°C/40°C. Monitor degradation via HPLC .
  • Activation Energy Calculation : Arrhenius plots quantify temperature-dependent hydrolysis rates .

Advanced: What strategies enable the use of this compound as a bifunctional crosslinker in polymer chemistry?

Answer:
The dual bromine atoms allow crosslinking via nucleophilic substitution (e.g., with thiol- or amine-functionalized polymers).

Q. Protocol :

Polymer Functionalization : Synthesize a thiol-terminated polyurethane or PEG.

Crosslinking : React 1:1 molar ratio of crosslinker and polymer in DMF at 60°C for 24 hours.

Characterization :

  • Gel Permeation Chromatography (GPC) : Measure increase in molecular weight.
  • Swelling Tests : Assess crosslink density in solvents like toluene .

Advanced: How can researchers resolve contradictions in reported reactivity of brominated esters with tertiary amines?

Answer:
Discrepancies may arise from solvent polarity or amine basicity. For example, in DMF, tertiary amines (e.g., Et₃N) deprotonate the amide NH, inhibiting nucleophilic attack. In less polar solvents (toluene), the reaction proceeds via a neutral mechanism.

Q. Resolution Strategy :

  • Solvent Screening : Test reactivity in solvents of varying polarity (log P).
  • pH Monitoring : Use in situ pH probes to track deprotonation events .

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